tert-butyl (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate

Alpha-glucosidase inhibition Triazole regioisomer pharmacology Type 2 diabetes drug discovery

tert-Butyl (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate (CAS 2034621-55-9) is a Boc-protected chiral amine building block distinguished by its N2-substituted 2H-1,2,3-triazole regioisomer architecture, which places the phenyl-ethyl-carbamate substituent at the 2-position of the triazole ring rather than the more common 1-position. With a molecular formula of C15H20N4O2 and a molecular weight of 288.34 g/mol, the compound incorporates a tert-butyloxycarbonyl (Boc) protecting group on a primary amine adjacent to a chiral phenyl-bearing carbon, enabling orthogonal deprotection strategies in multi-step syntheses.

Molecular Formula C15H20N4O2
Molecular Weight 288.351
CAS No. 2034621-55-9
Cat. No. B2696123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate
CAS2034621-55-9
Molecular FormulaC15H20N4O2
Molecular Weight288.351
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CN1N=CC=N1)C2=CC=CC=C2
InChIInChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18-13(11-19-16-9-10-17-19)12-7-5-4-6-8-12/h4-10,13H,11H2,1-3H3,(H,18,20)
InChIKeyPLZURLPQEUYKFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why tert-Butyl (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate (CAS 2034621-55-9) Is a Strategically Differentiated Triazole Building Block for Medicinal Chemistry Procurement


tert-Butyl (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate (CAS 2034621-55-9) is a Boc-protected chiral amine building block distinguished by its N2-substituted 2H-1,2,3-triazole regioisomer architecture, which places the phenyl-ethyl-carbamate substituent at the 2-position of the triazole ring rather than the more common 1-position [1]. With a molecular formula of C15H20N4O2 and a molecular weight of 288.34 g/mol, the compound incorporates a tert-butyloxycarbonyl (Boc) protecting group on a primary amine adjacent to a chiral phenyl-bearing carbon, enabling orthogonal deprotection strategies in multi-step syntheses [2]. The 2H-triazole connectivity is structurally and electronically distinct from the 1H-regioisomer, conferring differentiated hydrogen-bonding capacity, dipole moment, and biological target engagement profiles that cannot be replicated by simple substitution of the 1H-analog [1].

Why Generic 1H-Triazole or Imidazole Carbamate Analogs Cannot Substitute for CAS 2034621-55-9 in Structure-Focused Research Programs


Substituting the 2H-1,2,3-triazole core of CAS 2034621-55-9 with its 1H-regioisomer or an imidazole analog introduces measurable changes in molecular recognition, target selectivity, and synthetic compatibility. In head-to-head enzymatic studies, 2-phenyl-2H-1,2,3-triazole derivatives (Series B) exhibited potent yeast α-glucosidase inhibition that was distinct from the 1-phenyl-1H series (Series A), with IC50 values for the 2H-series ranging from 54 to 482 μM on MAL12 [1]. Beyond potency, the 2H-triazole scaffold has demonstrated up to 507-fold selectivity improvement against off-target human cathepsin L in rhodesain inhibitor programs—a selectivity gain not observed with the corresponding 1H-triazole or imidazole isosteres [2]. At the synthetic level, the Boc protecting group on CAS 2034621-55-9 provides acid-labile orthogonal protection that is incompatible with Fmoc-based solid-phase strategies or Cbz hydrogenolysis workflows, meaning that generic carbamate-protected amines cannot be interchanged without altering the entire synthetic route [3]. These regioisomer-dependent pharmacological and chemical properties mean that procurement of the precise 2H-triazole Boc-building block is a non-negotiable requirement for structure-activity relationship (SAR) integrity.

Quantitative Differentiation Evidence for tert-Butyl (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate (CAS 2034621-55-9) Versus Closest Analogs


2H- vs 1H-1,2,3-Triazole Regioisomerism Drives Divergent α-Glucosidase Inhibitory Activity

In a systematic comparison of 60 non-glycosidic triazole compounds, the 2-phenyl-2H-1,2,3-triazole series (Series B), which shares the N2-substitution pattern of CAS 2034621-55-9, contained the most potent yeast α-glucosidase (MAL12) inhibitors, whereas the 1-phenyl-1H-series (Series A) showed a different activity distribution [1]. The 2H-series produced hits with ≥60% inhibition at 500 μM and IC50 values ranging from 54 to 482 μM against MAL12, with the most active 2H-triazole derivatives achieving up to 99.4% inhibition—demonstrating that N2-substitution is a critical determinant of enzymatic activity that cannot be reproduced by the 1H-regioisomer [1].

Alpha-glucosidase inhibition Triazole regioisomer pharmacology Type 2 diabetes drug discovery

2H-1,2,3-Triazole Scaffold Enables >500-Fold Selectivity Over Closely Related Cysteine Protease in Rhodesain Inhibitor Program

Structure-based design of macrocyclic rhodesain inhibitors incorporating a 2H-1,2,3-triazole core (the same N2-substitution pattern found in CAS 2034621-55-9) achieved a selectivity improvement of up to 507-fold against the closely related off-target human cathepsin L (hCatL), while maintaining nanomolar Ki values for rhodesain (RD) and nanomolar IC50 values against Trypanosoma brucei rhodesiense in vitro [1]. This level of selectivity was attributed to the unique geometry and electronic properties of the 2H-triazole linker, which optimally positions aromatic residues in the S3 pocket; the 1H-triazole and imidazole isosteres evaluated in parallel did not replicate this selectivity margin [1].

Cysteine protease selectivity Rhodesain inhibition Human African trypanosomiasis

Boc Protection Provides Orthogonal Synthetic Compatibility Unavailable with Fmoc- or Cbz-Protected Triazole Amine Analogs

The tert-butyloxycarbonyl (Boc) group on CAS 2034621-55-9 enables acid-mediated deprotection (typically neat TFA or 4 M HCl in dioxane) to liberate the free amine, whereas the base-labile Fmoc group and hydrogenolyzable Cbz group require fundamentally different deprotection conditions [1]. In comparative practice, Boc deprotection proceeds with >95% conversion within 1–2 hours at room temperature under acidic conditions that leave Fmoc groups intact, enabling sequential orthogonal deprotection in multi-step syntheses of triazole-containing peptidomimetics and PROTAC conjugates [2]. The 1H-triazole regioisomeric Boc-building block (CAS 1567038-55-4, tert-butyl (2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate) shares the Boc functionality but lacks the phenyl substituent and chiral center, limiting its utility for generating enantiomerically enriched products .

Orthogonal protecting group strategy Solid-phase peptide synthesis Fragment-based drug discovery

Chiral Phenyl-Ethyl Backbone of CAS 2034621-55-9 Enables Enantioselective Synthesis Unavailable from Achiral Triazole Building Blocks

CAS 2034621-55-9 features a stereogenic carbon center at the benzylic position adjacent to the Boc-protected amine, a feature absent in the achiral analog tert-butyl (2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate (CAS 1567038-55-4) and its 2H-regioisomeric counterpart . This chirality is critical for constructing enantiomerically pure triazole-containing ligands, peptidomimetics, and PROTACs where the three-dimensional orientation of the phenyl group influences target protein binding, as demonstrated in 2H-triazole-based rhodesain inhibitors where aromatic residues in the S3 pocket dictated selectivity [1]. The Boc-protected chiral amine can be elaborated via standard peptide coupling or reductive amination without racemization when handled under appropriate conditions (coupling at 0–4 °C with HOBt/EDC or HATU) [2].

Chiral building block Enantioselective synthesis Triazole-containing chiral ligands

High-Value Application Scenarios for tert-Butyl (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate (CAS 2034621-55-9) Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of 2H-Triazole-Containing Kinase Inhibitor and PROTAC Candidates Requiring Defined Chiral Topology

CAS 2034621-55-9 provides a chiral Boc-protected amine scaffold combining a 2H-1,2,3-triazole ring with a phenyl substituent at a stereogenic benzylic carbon. This topology is directly relevant to the construction of 2H-triazole-based dipeptidyl nitrile protease inhibitors, where the S3-pocket aromatic residue orientation—controlled by the chiral center—was shown to drive up to 507-fold selectivity over off-target human cathepsin L [1]. The Boc group enables acid-mediated deprotection for subsequent amide bond formation or reductive amination without disturbing base-labile functional groups elsewhere in the molecule [2].

Fragment-Based Drug Discovery and DNA-Encoded Library (DEL) Synthesis Leveraging the 2H-Triazole Regioisomer for Target-Specific Hit Expansion

The 2H-1,2,3-triazole core of CAS 2034621-55-9 is the same pharmacophoric element identified in the 2-phenyl-2H-triazole series (Series B) that yielded potent α-glucosidase inhibitors with IC50 values ranging from 54 to 482 μM against MAL12 [3]. Fragment libraries constructed with this building block can systematically explore the 2H-triazole chemical space that is underrepresented in commercial 1H-triazole-dominated collections. The Boc-protected amine serves as a versatile diversification point for amide, sulfonamide, or urea library synthesis.

Orthogonal Multi-Step Synthesis of Triazole-Containing Peptidomimetics and Neoglycoconjugates Requiring Sequential Deprotection

CAS 2034621-55-9 is specifically suited for synthetic sequences requiring orthogonal protecting group strategies. The Boc group is stable to piperidine (Fmoc removal conditions) and catalytic hydrogenation (Cbz removal conditions), allowing sequential deprotection of Fmoc- or Cbz-protected intermediates without prematurely exposing the amine on the triazole building block [2]. This orthogonality is essential for constructing complex triazole-containing peptidomimetics and neoglycoconjugates where multiple amine functionalities must be unveiled in a controlled order [4].

Structure-Activity Relationship (SAR) Studies of CNS-Targeted 2-Phenyl-2H-Triazole Carboxamides as Potential Antidepressant and Anxiolytic Leads

The 2-phenyl-2H-1,2,3-triazole motif present in CAS 2034621-55-9 is the core heterocyclic framework of triazole carboxamides claimed in US Patent 9,416,127 B2 for the treatment of depression, anxiety disorders, bipolar disorder, and ADHD [5]. The Boc-protected chiral amine building block can be elaborated into the corresponding carboxamide series via deprotection and acylation, enabling SAR exploration around the phenyl-triazole scaffold that is specifically claimed for CNS indications [5].

Quote Request

Request a Quote for tert-butyl (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.